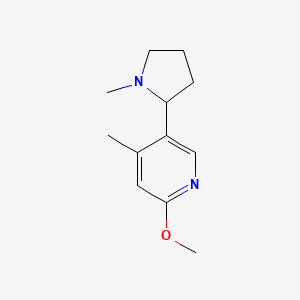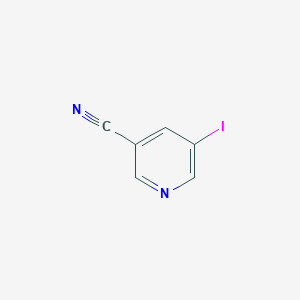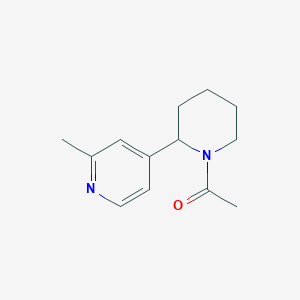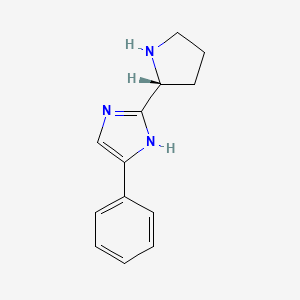
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is an organic compound with the molecular formula C10H6FNOS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms The presence of a fluorobenzyl group at the second position and a formyl group at the fifth position of the thiazole ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde typically involves the reaction of 3-fluorobenzyl bromide with thiazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Fluorobenzyl)thiazole-5-carboxylic acid.
Reduction: 2-(3-Fluorobenzyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazole ring and the formyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Fluorophenyl)thiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: Similar structure but with the fluorine atom at the fourth position of the benzyl group.
2-(3-Chlorobenzyl)thiazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interactions with biological targets. This unique structure may result in distinct biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C11H8FNOS |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-[(3-fluorophenyl)methyl]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H8FNOS/c12-9-3-1-2-8(4-9)5-11-13-6-10(7-14)15-11/h1-4,6-7H,5H2 |
Clave InChI |
NRDDFLAMYJKBGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CC2=NC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)



![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)

![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)

